molecular formula C14H13N3O4S B5138694 N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide

N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide

Cat. No. B5138694
M. Wt: 319.34 g/mol
InChI Key: QBVZEVWHEPZBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide is a synthetic compound that has drawn the attention of researchers due to its potential applications in the field of medicine. The compound is a hydrazone derivative and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound.

Future Directions

There are several future directions for the research of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide. One of the directions is to study the compound's potential use in the treatment of other diseases such as inflammation and microbial infections. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide involves the reaction of 2-hydrazinyl-2-oxoacetic acid with 2-methoxybenzoyl chloride and 2-thiophenecarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been studied extensively for its potential use in the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-10-6-3-2-5-9(10)15-13(19)14(20)17-16-12(18)11-7-4-8-22-11/h2-8H,1H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZEVWHEPZBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide

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